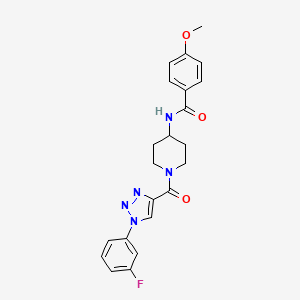
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a chemically intricate compound synthesized for specialized applications. The compound's structure boasts a blend of functional groups that render it particularly interesting for research in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple reaction steps, starting with the formation of the 1H-1,2,3-triazole ring. The construction of this triazole ring often employs the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne. Following the formation of the triazole, subsequent functionalization steps include the introduction of the 3-fluorophenyl and piperidin-4-yl groups. Coupling reactions and amidation processes are utilized to attach the 4-methoxybenzamide moiety.
Industrial Production Methods
For large-scale production, the process parameters are optimized to enhance yield and purity. Catalysts, solvents, and temperature conditions are carefully controlled. For instance, transition metal catalysts like copper(I) are frequently employed in the triazole formation, while peptide coupling agents like EDCI are used for amidation.
化学反応の分析
Types of Reactions
Oxidation: This compound undergoes oxidation, particularly at the piperidine moiety, under the influence of oxidizing agents such as PCC or DMSO.
Reduction: The carbonyl group in the 4-methoxybenzamide part can be reduced using agents like LiAlH4, leading to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution (SNAr) reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: NaOH, KOH, halides.
Major Products
Oxidation: Conversion to piperidin-4-one derivatives.
Reduction: Formation of alcohols.
Substitution: Introduction of nucleophiles like amines or thiols onto the fluorophenyl ring.
科学的研究の応用
This compound's unique structure makes it valuable in several fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its triazole ring is known to inhibit certain enzymes, making it useful for studying enzyme mechanisms.
Medicine: Potential therapeutic agent due to its binding affinity to biological targets such as receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, like advanced polymers or coatings.
作用機序
The mechanism by which N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide exerts its effects often revolves around its ability to interact with specific molecular targets. The triazole ring can chelate metal ions, modulating enzyme activity. The fluorophenyl group enhances binding specificity through hydrophobic interactions, while the piperidine ring confers conformational flexibility.
類似化合物との比較
Unique Characteristics
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide: Similar backbone but lacks the fluorine atom, which may affect binding affinity and specificity.
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide: Chlorine substituted instead of fluorine, potentially altering electronic properties and reactivity.
List of Similar Compounds
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
Each of these compounds has unique attributes that affect its chemical behavior and potential applications. This intricate comparison underscores the role of subtle structural changes in determining the compound's properties and uses.
This should cover everything you need to know about N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide. Let me know what else you’re curious about!
特性
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-19-7-5-15(6-8-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-4-2-3-16(23)13-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGIWDYVKFKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)
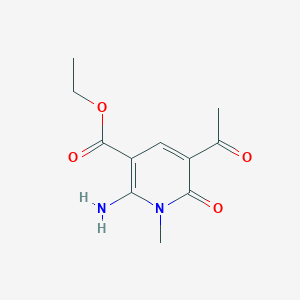
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)
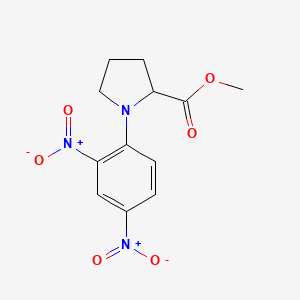
![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)
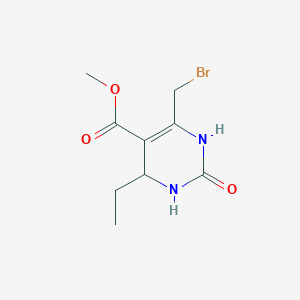
![1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea](/img/structure/B2516070.png)
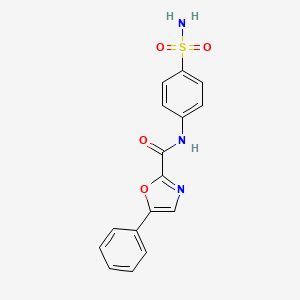
![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)
![6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2516077.png)
